N-Benzylnaphthalen-2-amine
Description
Contextualization within Naphthalene-Based Amine Chemistry
N-Benzylnaphthalen-2-amine is a member of the broad class of naphthalene-based amines. These compounds are characterized by the presence of an amino group attached to a naphthalene (B1677914) ring system. The position of the amino group on the naphthalene core, as well as the nature of the substituents on the nitrogen atom, significantly influences the chemical and physical properties of these molecules.
Naphthalene-based amines are fundamental structures in organic synthesis. They serve as precursors for a wide array of derivatives, including more complex heterocyclic systems and functional materials. The reactivity of the amino group, coupled with the extended π-system of the naphthalene ring, allows for a variety of chemical transformations. These include N-alkylation, arylation, and participation in coupling reactions to form new carbon-nitrogen and carbon-carbon bonds. enamine.net
Significance in Contemporary Chemical and Pharmaceutical Sciences
The importance of this compound and related naphthalene-based amines extends into medicinal chemistry and materials science. Chiral amines, in general, are crucial structural motifs in many natural products and pharmaceutical drugs. acs.org The development of efficient synthetic methods for these compounds is therefore a primary focus of research. For instance, various catalytic systems have been explored for the N-alkylation of amines with alcohols, a key transformation in the synthesis of compounds like this compound. rsc.org
In materials science, naphthalene-based structures are integral to the development of organic light-emitting diodes (OLEDs) and other electronic materials. For example, derivatives like N-(Naphthalen-2-yl)dibenzo[b,d]furan-2-amine are investigated for their thermally activated delayed fluorescence (TADF) properties, which are crucial for enhancing the efficiency of OLED devices.
Overview of Prior Research Directions and Emerging Trends
Historically, research involving naphthalene-based amines has focused on their synthesis and fundamental reactivity. Methods such as reductive amination have been widely employed to produce these compounds. beilstein-journals.orgresearchgate.netfigshare.com For example, the reaction of 2-naphthaldehyde (B31174) with benzylamine (B48309) in the presence of a reducing agent can yield this compound. researchgate.net
Emerging trends in this area are geared towards the development of more sustainable and efficient synthetic methodologies. This includes the use of novel catalysts, such as porous organic salts derived from naphthalene-based building blocks, for photocatalytic oxidative coupling of amines. rsc.org Furthermore, there is a growing interest in the application of these compounds in the creation of "smart" materials and in the enantioselective synthesis of chiral amines for pharmaceutical applications. acs.orgacs.org The continuous exploration of new synthetic routes and applications ensures that this compound and its analogs will remain a focal point of chemical research.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13672-18-9 | chemscene.com |
| Molecular Formula | C₁₇H₁₅N | chemscene.com |
| Molecular Weight | 233.31 g/mol | chemscene.comchemical-suppliers.eu |
| Melting Point | 68 °C | chemical-suppliers.eu |
| Boiling Point | 406.307 °C at 760 mmHg | chemical-suppliers.eu |
| Flash Point | 215.501 °C | chemical-suppliers.eu |
| Density | 1.145 g/cm³ | chemical-suppliers.eu |
Structure
3D Structure
Properties
IUPAC Name |
N-benzylnaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c1-2-6-14(7-3-1)13-18-17-11-10-15-8-4-5-9-16(15)12-17/h1-12,18H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOITYDYBXNTMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500077 | |
| Record name | N-Benzylnaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13672-18-9 | |
| Record name | N-Benzylnaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzyl-2-naphthylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodologies for N Benzylnaphthalen 2 Amine and Derivatives
Established Synthetic Pathways for N-Benzylnaphthalen-2-amine
Traditional methods for synthesizing this compound often rely on well-established organic reactions. These pathways are valued for their reliability and are frequently used as foundational steps in more complex syntheses.
Reductive Amination Approaches
Reductive amination is a key method for forming amine compounds. This process typically involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine in the presence of a reducing agent. nih.gov For the synthesis of this compound, this would involve reacting a naphthalene-based carbonyl compound with benzylamine (B48309), or conversely, a benzaldehyde (B42025) derivative with a naphthalen-2-amine.
The reaction proceeds via the initial formation of a Schiff base (or imine), which is then reduced to the final amine. rsc.org A variety of reducing agents can be employed, with common choices including sodium borohydride (B1222165) or catalytic hydrogenation. nih.govresearchgate.net The selection of the catalyst and reaction conditions is crucial for achieving high yields and selectivity. For instance, ruthenium complexes like RuCl2(PPh3)3 have been shown to be effective catalysts for the reductive amination of various aldehydes and ketones. nih.gov Similarly, palladium on carbon (Pd/C) and Raney Nickel are also utilized, though they can sometimes lead to different by-product profiles. researchgate.net
A catalyst- and solvent-free approach using pinacolborane as the reducing agent has also been developed for the synthesis of secondary amines at room temperature. rsc.org This method involves the reaction of an aldehyde with an aniline (B41778) derivative in the presence of 4 Å molecular sieves, followed by the addition of pinacolborane. rsc.org
Condensation Reactions with Naphthalene (B1677914) Derivatives
Condensation reactions provide another direct route to this compound and related structures. A notable example is the Betti reaction, a multicomponent condensation involving 2-naphthol (B1666908), an aldehyde (like benzaldehyde), and an amine. researchgate.netresearchgate.net This one-pot synthesis is often facilitated by a catalyst and can be performed under solvent-free conditions. researchgate.netrsc.org
For instance, the three-component reaction of 2-naphthol, an aldehyde, and an arylamine can be efficiently catalyzed by N,N-dimethylethanolamine under solvent-free conditions to produce arylaminonaphthols. researchgate.net Other catalysts, such as L-proline and bismuth chloride (BiCl3), have also been employed to facilitate the synthesis of Betti bases. rsc.org The reaction conditions, such as temperature and the choice of catalyst, can significantly influence the reaction time and yield. rsc.orgnih.gov
Table 1: Examples of Condensation Reactions for Aminonaphthol Synthesis
| Reactants | Catalyst | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 2-naphthol, aromatic aldehydes, piperidine | L-proline (20 mol%) | Solvent-free, 70 °C, 2.5–4 h | Betti bases | 90–96% | rsc.org |
| Naphthols, 2-bromobenzaldehydes, cyclic secondary amines | BiCl3 (7.5 mol%) | Solvent-free, 80 °C, 10–15 min | Aminonaphthols | 85–93% | rsc.org |
| 2-naphthol, aldehydes, arylamines | N,N-dimethylethanolamine | Solvent-free | Arylaminonaphthols | Good | researchgate.net |
| 2-naphthol, aromatic aldehydes, piperidine | Fe3O4 nanoparticles | Ultrasound, solvent-free, 80 °C, 20–25 min | 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol derivatives | 90–97% | rsc.org |
Advanced Synthetic Methodologies for this compound Analogues
Modern synthetic chemistry offers a range of sophisticated techniques for the construction of amine frameworks, providing access to a wide array of this compound analogues with diverse functionalities.
Photocatalytic Synthesis of Related Amine Motifs
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the construction of C-N bonds under mild conditions. researchgate.netnih.govrsc.org This approach can be used to synthesize N-aryl amines through catalytic dehydrogenation of allylic amines. researchgate.netnih.gov A key challenge in this area is controlling the reactivity of amines under photocatalytic conditions to prevent side reactions. researchgate.netnih.govrsc.org
One strategy involves a photocatalyzed C-N coupling followed by a skeletal rearrangement and dehydrogenative aromatization to produce site-selectively substituted arylamines from non-aromatic precursors. chemrxiv.orgchemrxiv.org This method demonstrates broad substrate scope, accommodating various primary and secondary amines. chemrxiv.orgchemrxiv.org Mechanistic studies suggest that the process involves radical-initiated skeletal rearrangement of cyclopentenyl iminiums. chemrxiv.orgchemrxiv.org
Another photocatalytic approach utilizes the dehydrogenation of allylic amines to form N-aryl amines. researchgate.netnih.gov This method employs C6F5I as a hydrogen-atom acceptor, which allows for the controlled dehydrogenation of amines bearing various functional groups. researchgate.netnih.gov
Metal-Catalyzed Coupling Reactions for Amine Synthesis
Metal-catalyzed cross-coupling reactions are fundamental to the synthesis of arylamines. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods in this category. wikipedia.orgwikipedia.org
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples amines with aryl halides or pseudohalides. wikipedia.orgnih.govyoutube.com This reaction is known for its broad substrate scope and functional group tolerance, making it a highly versatile tool for forming C(sp2)-N bonds. wikipedia.orgacsgcipr.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often enhancing efficiency. youtube.comresearchgate.net
The Ullmann condensation (or Ullmann-type reaction) is a copper-promoted conversion of aryl halides to aryl amines. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions required harsh conditions, modern variations utilize soluble copper catalysts and ligands, allowing the reaction to proceed under milder temperatures. wikipedia.orgfrontiersin.orgresearchgate.net Copper(I) iodide is a common catalyst, and the reaction can often be performed in the absence of additional ligands, particularly when using deep eutectic solvents. frontiersin.orgmdpi.com
Table 2: Comparison of Buchwald-Hartwig and Ullmann Reactions for C-N Coupling
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
|---|---|---|
| Catalyst | Palladium complexes wikipedia.orgnih.gov | Copper (often Cu(I) salts) wikipedia.orgfrontiersin.org |
| Ligands | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) youtube.com | Diamines, acetylacetonates, or sometimes no ligand wikipedia.orgfrontiersin.org |
| Reaction Conditions | Generally milder than traditional Ullmann reactions acsgcipr.org | Traditionally high temperatures, but modern methods are milder wikipedia.orgfrontiersin.org |
| Substrate Scope | Very broad for both aryl halide and amine wikipedia.orgnih.gov | Broad, but can be sensitive to electronic effects wikipedia.org |
In addition to palladium and copper, other metals like gold have also been explored. For example, gold-palladium alloy nanoparticles supported on titanium dioxide (Au–Pd/TiO2) have been shown to catalyze the synthesis of diarylamines through acceptorless dehydrogenative aromatization. rsc.orgsemanticscholar.org
Derivatization Strategies for Structural Diversity
The core structure of this compound can be modified to create a library of derivatives with diverse properties. Derivatization can be achieved through various reactions targeting either the amine nitrogen or the naphthalene ring system.
One common derivatization strategy involves the reaction of secondary amines with sulfonyl chlorides. For example, 2-naphthalenesulfonyl chloride can be used to derivatize secondary amines for analytical purposes, such as in high-performance liquid chromatography (HPLC). nih.govacs.org Similarly, naphthalene-2,3-dicarboxaldehyde is a useful reagent for the derivatization of primary amines, producing highly fluorescent products. researchgate.netnih.gov
Another approach to diversification is through substitution on the naphthalene or benzyl (B1604629) rings. For instance, NDI (naphthalene diimide) derivatives can be synthesized by condensing a naphthalene dianhydride with primary amines. acs.org These reactions can be catalyzed by copper salts in the presence of air as an oxidant. acs.org Furthermore, the synthesis of N-arylpyrimidin-2-amine derivatives can be accomplished via Buchwald-Hartwig amination, allowing for the introduction of various aryl groups. mdpi.com These methods provide access to a wide range of structurally diverse compounds based on the this compound scaffold. nih.gov
Preparation of Precursors and Intermediates Relevant to this compound
The synthesis of this compound relies on the availability of key precursors, primarily 2-naphthylamine (B18577) and either benzyl chloride or benzaldehyde. The preparation of these intermediates involves well-established chemical transformations.
Synthesis of 2-Naphthylamine
A principal industrial and laboratory method for the synthesis of 2-naphthylamine is the Bucherer reaction . This reaction converts 2-naphthol to 2-naphthylamine in the presence of ammonia (B1221849) and a sulfite (B76179) or bisulfite. wikipedia.orgresearchgate.net The classical approach involves heating 2-naphthol with ammonium (B1175870) zinc chloride to temperatures ranging from 200-210 °C. wikipedia.orgatamanchemicals.com An alternative procedure involves heating 2-naphthol with ammonium acetate (B1210297) to 270-280 °C to obtain the acetyl derivative of 2-naphthylamine. wikipedia.orgatamanchemicals.com
Modern variations of the Bucherer reaction have been developed to improve efficiency. For instance, the use of microwave irradiation has been shown to significantly reduce reaction times. In a sealed poly(tetrafluoroethylene) vessel, a mixture of 2-naphthol, an amine (such as aqueous ammonia or dimethylamine), and an aqueous solution of the corresponding amine saturated with sulfur dioxide can be irradiated with microwaves for 30 minutes at 150 Watts to yield the aminonaphthalene derivative. tandfonline.com This method has been reported to produce 2-naphthylamine in a 93% yield. tandfonline.com
Another synthetic route to 2-naphthylamine derivatives involves the sulfonation of 2-naphthol followed by ammonolysis. For example, 2-naphthol can be sulfonated using sulfuric acid and fuming sulfuric acid to produce a mixture of hydroxynaphthalene disulfonic acids. Subsequent treatment with ammonia water and ammonium sulfite catalyzes the ammonolysis, converting the hydroxyl groups to amino groups. Acidification then yields a mixture of aminonaphthalene sulfonic acids. google.com
Synthesis of Benzylamine
Benzylamine is a critical reagent for the introduction of the benzyl group. Industrially, a common method for its production is the reaction of benzyl chloride with ammonia . wikipedia.orgchemicalbook.com This process, however, can lead to the formation of by-products such as dibenzylamine (B1670424) and tribenzylamine. To favor the formation of the primary amine, a large excess of ammonia is typically used. chemicalbook.com
A widely used alternative is the reductive amination of benzaldehyde . wikipedia.orgresearchgate.net This method involves the reaction of benzaldehyde with ammonia in the presence of a reducing agent and a catalyst. A variety of catalysts have been employed, including Raney nickel, Ru/C, and Ru/Al2O3. researchgate.net For instance, a process using a RuCl2(PPh3)3 catalyst has been shown to effectively convert benzaldehyde to benzylamine with high yields. nih.gov In a typical industrial process, a mixture of methanol (B129727) and benzaldehyde is treated with ammonia and hydrogenated over a Raney nickel catalyst at elevated temperature and pressure (e.g., 100 °C and 15 MPa), resulting in a high yield of benzylamine (93%). chemicalbook.com
Electrochemical methods for the reductive amination of benzaldehyde have also been explored. These methods offer a greener alternative by using electricity to drive the reduction. For example, the electrolysis of a solution of benzaldehyde and ammonia in methanol using a silver electrocatalyst can produce benzylamine with a Faradaic efficiency of approximately 80%. caltech.edu
Synthesis of 2-Naphthaldehyde (B31174)
The Sommelet reaction offers another route to 2-naphthaldehyde, where 2-(chloromethyl)naphthalene (B1583795) is reacted with hexamethylenetetramine. chemicalbook.com
Interactive Data Table: Synthesis of Precursors for this compound
| Precursor | Starting Material(s) | Reagents and Conditions | Yield | Reference(s) |
| 2-Naphthylamine | 2-Naphthol | Ammonium zinc chloride, 200-210 °C (Bucherer reaction) | - | wikipedia.orgatamanchemicals.com |
| 2-Naphthylamine | 2-Naphthol | Aq. ammonia, SO2, Microwave (150W, 30 min) | 93% | tandfonline.com |
| Benzylamine | Benzyl chloride | Aqueous ammonia | 60.7% | chemicalbook.com |
| Benzylamine | Benzaldehyde | Ammonia, H2, Raney Ni catalyst, Methanol, 100 °C, 15 MPa | 93% | chemicalbook.com |
| Benzylamine | Benzaldehyde | Ammonia, RuCl2(PPh3)3, H2 | Good to excellent | nih.gov |
| 2-Naphthaldehyde | 2-Methylnaphthalene | 1. NBS, CCl4, reflux; 2. Hexamethylenetetramine, CHCl3; 3. Acetic acid, HCl | 64% | acs.org |
Stereoselective Synthesis Approaches for this compound Derivatives
The development of stereoselective methods for the synthesis of this compound derivatives is of significant interest, particularly for applications in asymmetric catalysis where chiral ligands are essential. Research has focused on creating axially chiral compounds, where the chirality arises from restricted rotation around a C-N single bond.
A prominent strategy involves the direct intermolecular enantioselective C-H amination of N-aryl-2-naphthylamines. In a study by Zhang and coworkers, chiral phosphoric acids (CPAs) were used as catalysts for the reaction between N-aryl-2-naphthylamines and azodicarboxylates, which serve as the amino source. acs.org This approach directly furnishes a range of substituted C-N atropisomers with excellent enantioselectivity. acs.org The proposed mechanism suggests a dual hydrogen-bonding interaction between the CPA catalyst, the N-aryl-2-naphthylamine, and the azodicarboxylate. This, in concert with π-π stacking interactions, controls the stereochemical outcome of the reaction, leading to the formation of non-biaryl naphthalene-1,2-diamine derivatives with high yields and enantiomeric excesses (up to 95% yield and 94% ee). wikipedia.orgatamanchemicals.comwikipedia.orgacs.orgCurrent time information in Bangalore, IN.
The substituents on the N-aryl group and the naphthalene ring can influence the reactivity and stereoselectivity. For instance, while various functional groups such as alkyl, aryl, and halogens on the N-phenyl-2-naphthylamine are well-tolerated, substituents close to the reaction site can decrease reactivity due to steric hindrance. wikipedia.orgwikipedia.org
Another approach to chiral derivatives involves the electrochemical stereoselective dehydrogenative homo-coupling of β-naphthylamine derivatives. By employing a chiral auxiliary on the nitrogen atom of the 2-naphthylamine, it is possible to induce diastereoselectivity in the coupling reaction. For example, the use of an enantiopure β-naphthylamine featuring an aminoalcohol as a chiral auxiliary has led to the formation of the corresponding 2,2'-binaphthyl (B165483) diamine derivative with a diastereoisomeric ratio of up to 96:4. tandfonline.comorgsyn.org
Furthermore, the synthesis of C2-symmetrical [1,1'-binaphthalene]-2,2'-diamines with additional chelating groups attached to the nitrogen atoms has been achieved through methods such as reductive amination. For example, the reductive amination of 2-hydroxybenzaldehyde with (R)-[1,1'-binaphthalene]-2,2'-diamine using NaBH4 serves as a key step in creating potentially tetradentate chiral ligands. google.com
Interactive Data Table: Stereoselective Synthesis of N-Aryl-2-Naphthylamine Derivatives
| Substrate | Reagent | Catalyst | Product Type | Yield | Enantiomeric Excess (ee) | Reference(s) |
| N-Aryl-2-naphthylamines | Azodicarboxylates | Chiral Phosphoric Acids (CPAs) | N-C Atropisomeric Naphthalene-1,2-diamines | up to 95% | up to 94% | wikipedia.orgatamanchemicals.comwikipedia.orgacs.orgCurrent time information in Bangalore, IN. |
| (S)-N-(1-phenylethyl)naphthalen-2-amine | - | Electrochemical (direct anodic homo-coupling) | Chiral Binaphthyl Diamine | - | - | tandfonline.com |
| β-Naphthylamine with chiral aminoalcohol auxiliary | - | Electrochemical (direct anodic homo-coupling) | 2,2'-Binaphthyl Diamine Derivative | up to 60% | up to 96:4 dr | tandfonline.comorgsyn.org |
| (R)-[1,1'-Binaphthalene]-2,2'-diamine | 2-Hydroxybenzaldehyde | NaBH4 | (R)-N,N'-bis(2-hydroxybenzyl)[1,1'-binaphthalene]-2,2'-diamine | - | - | google.com |
Medicinal Chemistry and Pharmacological Investigations of N Benzylnaphthalen 2 Amine Analogues
Role in Drug Discovery and Development
The process of drug discovery involves identifying and optimizing new chemical entities with therapeutic potential. ekb.eg This journey often begins with the identification of a "hit" compound, which shows activity against a biological target in initial screenings. ejmo.org Through a process of medicinal chemistry, this hit is developed into a "lead" compound—a prototype molecule with more desirable pharmacological and chemical properties. openmedicinalchemistryjournal.com
Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, with their diverse structures enabling a wide array of applications as pharmaceuticals, agrochemicals, and more. nih.gov Analogues of N-Benzylnaphthalen-2-amine, which combine the bulky, lipophilic naphthalene (B1677914) ring with a flexible benzylamine (B48309) portion, have been explored for various therapeutic purposes. The naphthalene moiety itself is found in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. ekb.eg
Derivatives containing the naphthalen-2-ylamine core have been investigated as potential therapeutic agents. For instance, research into related structures has shown that the introduction of a naphthalene group can be a key strategy in designing inhibitors for specific biological targets. The structural features of this compound analogues make them attractive candidates for targeting enzymes and receptors involved in disease processes, including cancer and infectious diseases. nih.govnih.gov
A lead compound is a molecule that shows promising biological activity and serves as the starting point for chemical modifications to improve potency, selectivity, and pharmacokinetic properties. openmedicinalchemistryjournal.com The identification of a lead is a critical step in drug discovery and can originate from various sources, including natural products, existing drugs, or high-throughput screening of compound libraries. openmedicinalchemistryjournal.com
For example, in the search for new antimalarial drugs, a compound featuring a naphthalen-2-yl-amine moiety linked to a triazolopyrimidine core, known as DSM1, was identified as an initial lead compound. It demonstrated good activity against both the target enzyme (dihydroorotate dehydrogenase) and the Plasmodium falciparum parasite. nih.gov Although DSM1 itself had poor metabolic stability, its identification validated the core structure as a viable starting point for optimization. nih.gov
Biological Activity Profiling
The evaluation of biological activity is essential to determine the therapeutic potential of new compounds. For anticancer drug discovery, this profiling typically begins with assessing the compound's ability to kill or inhibit the growth of cancer cells in a laboratory setting. d-nb.info
The search for novel anticancer agents is a major focus of medicinal chemistry. nih.gov Derivatives of this compound are of interest due to the established anticancer properties of many naphthalene-containing compounds. ekb.egnih.gov The mechanism of action for many chemotherapeutic agents involves inducing apoptosis, or programmed cell death, in malignant cells. nih.gov
In vitro cytotoxicity assays are fundamental tools in the early stages of anticancer drug discovery. acs.org These tests measure the concentration of a compound required to inhibit the growth of or kill cancer cells in culture. A common method is the MTT assay, which assesses cell viability. acs.org The results are often expressed as an IC50 value, which is the concentration of the drug that inhibits 50% of the cell population. acs.org
Studies on related naphthalene derivatives provide insight into the potential cytotoxicity of this compound analogues. For example, a series of 2-amino-1,4-naphthoquinone-benzamides were evaluated for their cytotoxic activities against several cancer cell lines. nih.gov Another study investigated N¹-arylmethyl polyamine conjugates, including an N¹-naphthalenylmethyl derivative, and determined their IC50 values in various cell lines. The duration of drug exposure is a critical factor in these assays, as some compounds, particularly epigenetic agents, may require longer incubation times to show a cytotoxic effect. d-nb.info
Table 1: Cytotoxicity of Selected Naphthalene Analogues
| Compound/Derivative Class | Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| 2-Amino-1,4-naphthoquinone-benzamide (Compound 5e) | MDA-MB-231 (Breast Cancer) | 0.4 | nih.gov |
| HT-29 (Colon Cancer) | 0.5 | nih.gov | |
| SUIT-2 (Pancreatic Cancer) | 1.8 | nih.gov | |
| 2-Amino-1,4-naphthoquinone-benzamide (Compound 5l) | MDA-MB-231 (Breast Cancer) | 0.4 | nih.gov |
| HT-29 (Colon Cancer) | 27.2 | nih.gov | |
| SUIT-2 (Pancreatic Cancer) | 5.3 | nih.gov | |
| N¹-Naphthalenylmethyl-4,4-triamine | CHO (Chinese Hamster Ovary) | ~0.5 | |
| CHO-MG (PAT-deficient) | >100 | ||
| Cisplatin (B142131) (Reference Drug) | MDA-MB-231 (Breast Cancer) | 31.5 | nih.gov |
| HT-29 (Colon Cancer) | 25.4 | nih.gov | |
| SUIT-2 (Pancreatic Cancer) | 0.9 | nih.gov |
This table presents data for structurally related naphthalene compounds to illustrate typical cytotoxicity findings.
The effectiveness of anticancer compounds can vary significantly among different types of cancer. Therefore, new derivatives are often tested against a panel of cancer cell lines representing various tissues of origin. For example, a series of novel 2-phenazinamine derivatives were evaluated against cell lines for leukemia (K562), liver cancer (HepG2), gastric cancer (MGC803), colon cancer (HCT116), and breast cancer (MCF7).
In a study of 2-amino-1,4-naphthoquinone-benzamide derivatives, all newly synthesized compounds were found to be more potent than the standard drug cisplatin against the MDA-MB-231 breast cancer cell line. nih.gov One of the most potent compounds, 5e , also showed high activity against the HT-29 colon cancer cell line. nih.gov
The selectivity of a compound for cancer cells over normal cells is a critical parameter. Research on N¹-naphthalenylmethyl polyamine conjugates demonstrated this principle by comparing cytotoxicity in Chinese Hamster Ovary (CHO) cells, which have an active polyamine transporter (PAT), against a mutant cell line (CHO-MG) that lacks this transporter. The N¹-naphthalenylmethyl derivative was highly toxic to the CHO cells but showed significantly lower toxicity in the PAT-deficient cells, suggesting the conjugate relies on this transporter to enter and kill the cells. This type of differential activity is a desirable characteristic for a potential therapeutic agent.
Anticancer Activities of this compound Derivatives
Molecular Targets in Cancer Pathways (e.g., Tubulin Inhibition, Deubiquitinase Inhibition)
Analogues of this compound have been investigated for their potential as anticancer agents, with studies focusing on their interaction with key molecular targets in cancer-related pathways, including tubulin and deubiquitinases.
Tubulin Inhibition: The cytoskeleton, particularly the microtubule network formed by tubulin polymerization, is a validated target for anticancer drugs. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis. mdpi.com Certain this compound analogues bear structural resemblances to known tubulin inhibitors. For instance, a dihydronaphthalene analogue was found to be a potent inhibitor of tubulin assembly and highly cytotoxic. nih.gov This suggests that the naphthalene core, a key feature of this compound, can be a crucial component for interacting with the colchicine (B1669291) binding site on β-tubulin. mdpi.comnih.gov
Research on quinoline (B57606) derivatives, which share aromatic and nitrogen-containing features with this compound, has shown that these compounds can inhibit tubulin polymerization, induce G2/M phase cell cycle arrest, and trigger apoptosis. rsc.org Specifically, a novel quinoline derivative, compound 4c, was identified as a potent antiproliferative agent that successfully inhibits tubulin polymerization with an IC₅₀ value of 17 ± 0.3 μM. rsc.org Similarly, 2-anilino triazolopyrimidines have been developed as tubulin polymerization inhibitors, with some derivatives showing activity superior to the natural inhibitor combretastatin (B1194345) A-4 (CA-4). mdpi.com
Deubiquitinase Inhibition: The ubiquitin-proteasome system is critical for protein degradation and cellular homeostasis, and its dysregulation is implicated in cancer. nih.gov Deubiquitinases (DUBs) are enzymes that remove ubiquitin from proteins, thereby regulating their stability and function. The inhibition of specific DUBs has emerged as a promising anticancer strategy. nih.gov
N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the deubiquitinase complex USP1/UAF1, which is a key regulator of the DNA damage response. nih.gov These compounds, such as ML323, exhibit nanomolar inhibitory potency against USP1/UAF1 and show a strong correlation between their inhibitory activity and their ability to kill non-small cell lung cancer cells. nih.gov While not direct analogues of this compound, these findings highlight that the N-benzyl amine scaffold is a viable pharmacophore for targeting deubiquitinases. Additionally, naphthalene-based inhibitors have been shown to be effective against the papain-like protease (PLpro) of SARS-CoV-2, which possesses deubiquitinase activity. nih.gov This further supports the potential for naphthalene-containing compounds to act as DUB inhibitors.
Anti-inflammatory Properties of this compound Analogues
Analogues of this compound have demonstrated significant anti-inflammatory effects in various experimental models. This activity is attributed to their ability to modulate key inflammatory pathways and mediators. nih.govnih.govfrontiersin.org
Modulation of Inflammatory Mediators (e.g., TNF-α, IL-1β, NO)
A key aspect of the anti-inflammatory action of these analogues is their ability to suppress the production of pro-inflammatory cytokines and other inflammatory molecules. For example, N-benzyl-N-methyldecan-1-amine (BMDA), a related benzylamine derivative, and its analogue, decyl-(4-methoxy-benzyl)-methyl-amine (DMMA), have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β) in lipopolysaccharide (LPS)-stimulated THP-1 cells. nih.govnih.govfrontiersin.org This inhibition of key inflammatory cytokines is a crucial mechanism for their anti-inflammatory effects.
Similarly, studies on other related compounds have shown a reduction in the expression of these pro-inflammatory cytokines in various inflammatory conditions. nih.govmdpi.com For instance, in a mouse model of Alzheimer's disease, a condition with a significant neuroinflammatory component, the compound gx-50 was found to inhibit the expression of TNF-α and IL-1β induced by amyloid-β. nih.gov It also suppressed the production of nitric oxide (NO) by inhibiting the expression of inducible nitric oxide synthase (iNOS). nih.gov This modulation of inflammatory mediators is a common feature of many bioactive compounds with anti-inflammatory potential. mdpi.comfrontiersin.org
Inhibition of Signaling Pathways (e.g., JNK/p38 MAPK, NF-κB)
The anti-inflammatory effects of this compound analogues are often mediated by their ability to inhibit key intracellular signaling pathways that regulate the inflammatory response. The mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, as well as the nuclear factor-kappa B (NF-κB) pathway, are central to the production of inflammatory mediators. frontiersin.orgnih.govfrontiersin.orgmdpi.com
Studies have shown that compounds like BMDA and DMMA exert their anti-inflammatory effects by blocking the JNK/p38 MAPK and NF-κB inflammatory signaling pathways. nih.govnih.govfrontiersin.org The activation of these pathways by inflammatory stimuli, such as LPS, leads to the transcription of genes encoding pro-inflammatory cytokines and enzymes. nih.govnih.govfrontiersin.org By inhibiting these pathways, the benzylamine derivatives effectively downregulate the inflammatory response. The JNK and p38 MAPK pathways are often referred to as stress-activated protein kinases and are pivotal in cellular responses to inflammatory cytokines and environmental stress. frontiersin.orgmdpi.com The NF-κB pathway is also a critical regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development. nih.gov
In Vivo Models of Inflammation (e.g., Colitis, Rheumatoid Arthritis)
The therapeutic potential of this compound analogues has been evaluated in animal models of chronic inflammatory diseases, such as inflammatory bowel disease (IBD) and rheumatoid arthritis (RA).
In a rat model of colitis induced by 2,4-dinitrobenzenesulfonic acid (DNBS), rectal administration of BMDA or DMMA was found to reduce the severity of the disease. nih.govnih.govfrontiersin.org This was evidenced by a decrease in myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and reduced levels of inflammatory mediators in the colon tissue. nih.govnih.gov The 2,4,6-trinitrobenzenesulfonic acid (TNBS) induced colitis model is a well-established experimental model that mimics several features of Crohn's disease in humans. mdpi.com
Furthermore, in a mouse model of collagen-induced rheumatoid arthritis, oral administration of BMDA and DMMA ameliorated the disease. nih.govnih.gov The treatment led to a reduction in the levels of inflammatory cytokine transcripts in the affected joints. nih.govnih.gov Rheumatoid arthritis is a chronic autoimmune disease characterized by severe synovial membrane inflammation, with elevated levels of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. mdpi.com The efficacy of these compounds in both colitis and arthritis models underscores their potential as therapeutic agents for chronic inflammatory conditions. nih.govnih.govfrontiersin.org
Interactive Data Table: Anti-inflammatory Activity of N-Benzylamine Analogues
| Compound | Model System | Key Findings | Signaling Pathways Inhibited | Reference |
| BMDA | LPS-stimulated THP-1 cells | Inhibited TNF-α and IL-1β production | JNK/p38 MAPK, NF-κB | nih.govnih.gov |
| DMMA | LPS-stimulated THP-1 cells | Inhibited TNF-α and IL-1β production | JNK/p38 MAPK, NF-κB | nih.govnih.gov |
| BMDA | DNBS-induced colitis (rat) | Reduced severity of colitis, decreased MPO activity and inflammatory mediators | JNK/p38 MAPK | nih.govnih.govfrontiersin.org |
| DMMA | DNBS-induced colitis (rat) | Reduced severity of colitis, decreased MPO activity and inflammatory mediators | JNK/p38 MAPK | nih.govnih.govfrontiersin.org |
| BMDA | Collagen-induced rheumatoid arthritis (mouse) | Ameliorated arthritis, diminished inflammatory cytokine transcripts | Not specified in this model | nih.govnih.gov |
| DMMA | Collagen-induced rheumatoid arthritis (mouse) | Ameliorated arthritis, diminished inflammatory cytokine transcripts | Not specified in this model | nih.govnih.gov |
Antimicrobial Efficacy
The this compound scaffold and its analogues have been explored for their potential as antimicrobial agents, demonstrating activity against a range of bacterial pathogens.
Antibacterial Spectrum and Potency (Gram-positive, Gram-negative)
The antibacterial activity of this compound analogues often varies between Gram-positive and Gram-negative bacteria due to differences in their cell wall structures. nih.gov The outer membrane of Gram-negative bacteria presents a significant barrier to many antibiotics. nih.gov
Some naphthylamine derivatives have shown broad-spectrum activity. For instance, certain naphthylamine analogues incorporating an azetidinone moiety were effective against both Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. ekb.eg However, other studies on related structures have reported more specific activity. A series of α-aryl-β,N-imidazolylethyl benzyl (B1604629) and naphthylmethyl ethers exhibited activity against Gram-positive bacteria but were inactive against Gram-negative strains. nih.gov
The development of compounds effective against multidrug-resistant Gram-negative bacteria is a critical area of research. nih.gov Simple secondary amines, a structural feature present in this compound, have been shown to inhibit the growth of Gram-negative bacteria by selectively binding to phenylalanyl-tRNA synthetase. nih.gov Furthermore, monomeric guanidine-based analogues have demonstrated moderate antimicrobial activity against a range of Gram-negative pathogens, with minimum inhibitory concentrations (MICs) in the range of 2–16 µg/mL for the more potent analogues. mdpi.com The introduction of an amine group has been a successful strategy in converting compounds with only Gram-positive activity into broad-spectrum antibiotics. nih.gov
Interactive Data Table: Antibacterial Activity of Naphthylamine and Benzylamine Analogues
| Compound Class | Gram-Positive Activity | Gram-Negative Activity | Target/Mechanism | Reference |
| Naphthylamine analogues with azetidinone moiety | B. subtilis, S. aureus | E. coli, P. aeruginosa | Not specified | ekb.eg |
| α-aryl-β,N-imidazolylethyl benzyl and naphthylmethyl ethers | Active | Inactive | Not specified | nih.gov |
| Simple secondary amines | Not specified | Active | Phenylalanyl-tRNA synthetase inhibition | nih.gov |
| Monomeric guanidine-based analogues | Not specified | Moderate activity (MICs 2-16 µg/mL) | Not specified | mdpi.com |
Antifungal Activities
Analogues of this compound have demonstrated notable antifungal properties. Research into related structures, such as benzylamines and naphthalene derivatives, provides insight into their potential as antifungal agents. For instance, a series of novel benzylamines synthesized through reductive amination displayed antimycotic activity against various yeast species, including pathogenic Candida strains. nih.gov The study highlighted the influence of halogen substituents and the nature of the alkyl side chain on antifungal potency. nih.gov
Similarly, the incorporation of a naphthalene ring into azole compounds, which are established antifungal drugs, has been shown to enhance their activity against both planktonic and biofilm forms of Candida species. nih.gov Some of these naphthalene-containing azole derivatives exhibited minimum inhibitory concentration (MIC) values lower than the reference drug fluconazole. nih.gov Another study on 2-aminobenzoxazole (B146116) derivatives revealed that several compounds possessed excellent and broad-spectrum antifungal activities against various phytopathogenic fungi, with some showing superior efficacy compared to the commercial fungicide hymexazol. nih.gov
Furthermore, research on nitroheteroaryl-1,3,4-thiadiazole derivatives, including an N-benzyl substituted compound, demonstrated significant antifungal activity against Aspergillus fumigatus. mjima.org Specifically, N-benzyl-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-amine showed a considerable inhibition zone. mjima.org The antifungal potential of benzylamine analogues is further supported by studies on naftifine (B1207962) analogues, where certain compounds displayed low MIC values against dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes. researchgate.netnih.gov One such analogue also exhibited high activity against Candida albicans and Cryptococcus neoformans. researchgate.netnih.gov
The general class of N-benzylideneanilines, which share structural similarities, has also been recognized for a wide spectrum of biological activities, including antifungal effects. rjpbcs.com
Table 1: Antifungal Activity of Selected this compound Analogues and Related Compounds
| Compound Class | Target Fungi | Key Findings | Reference |
|---|---|---|---|
| Benzylamines | Yarrowia lipolytica, Candida species | Halogen substituents and branched side chains influence antimycotic activity. | nih.gov |
| Azole derivatives with naphthalene | Candida spp. (planktonic and biofilm) | Naphthalene moiety enhances antifungal activity; some derivatives more potent than fluconazole. | nih.gov |
| 2-Aminobenzoxazole derivatives | Phytopathogenic fungi | Excellent and broad-spectrum antifungal activities, some superior to hymexazol. | nih.gov |
| Nitroheteroaryl-1,3,4-thiadiazoles | Aspergillus fumigatus | N-benzyl substituted derivative showed a significant inhibition zone. | mjima.org |
| Naftifine analogues | Trichophyton rubrum, Trichophyton mentagrophytes, Candida albicans, Cryptococcus neoformans | Low MIC values against dermatophytes; high activity against pathogenic yeasts. | researchgate.netnih.gov |
| N-benzylideneanilines | Various fungi | Exhibit a wide spectrum of biological activities, including antifungal properties. | rjpbcs.com |
Mechanisms of Antimicrobial Action
The precise mechanisms of antimicrobial action for this compound analogues are not extensively detailed in the available literature. However, insights can be drawn from related compounds. For many antimicrobial peptides, a common mechanism involves permeabilizing the microbial membrane without causing cell lysis. nih.gov For example, indolicidin, an antimicrobial peptide active against bacteria and fungi, has been shown to inhibit DNA synthesis in E. coli. nih.gov Another peptide, buforin II, can penetrate the cell membrane at low concentrations and inhibit cellular functions by binding to DNA and RNA, leading to cell death. mdpi.comfrontiersin.org
In the context of azole derivatives, which can be structurally related to this compound analogues, the mechanism of action often involves the inhibition of fungal lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov Molecular docking studies of azole derivatives containing a naphthalene ring have predicted key interactions with this enzyme, highlighting the role of the naphthalene moiety in binding. nih.gov
Some antimicrobial agents exert their effects by stimulating the production of reactive oxygen species, which can damage the cell's respiratory chain. mdpi.com Other mechanisms include the inhibition of biofilm formation, which is a critical factor in microbial pathogenesis. This can be achieved by inhibiting the expression of quorum-sensing systems or by preventing the adhesion of microbial cells. mdpi.com For instance, certain quinazoline-2,4-diamines have demonstrated the ability to significantly reduce biofilm viability. nih.gov
Receptor Agonism and Antagonism Studies
N-benzyl substitution on phenethylamine (B48288) and tryptamine (B22526) backbones, which are structurally related to this compound, has been shown to significantly influence activity at serotonin (B10506) 5-HT2A and 5-HT2C receptors. nih.govplos.org The 5-HT2A receptor is implicated in a variety of physiological and pathological processes, including cognition, mood, and psychosis. nih.govnih.gov
Studies on N-benzyl phenethylamines have revealed that this substitution can lead to a substantial increase in both binding affinity and functional activity at the 5-HT2A receptor, with some compounds exhibiting picomolar potency. nih.govnih.gov The N-benzyl group is thought to interact with a specific residue, Phe339(6.51), in the human 5-HT2A receptor, which is crucial for the high affinity and potency of these agonists. nih.gov In contrast, N-benzyltryptamines have been found to be full agonists at the 5-HT2C receptor, with many showing low efficacy at the 5-HT2A subtype. plos.org This suggests that the specific backbone (phenethylamine vs. tryptamine) plays a critical role in determining the selectivity and functional outcome at these two receptor subtypes.
The nature of the substituents on the N-benzyl ring also plays a role. For example, N-(2-hydroxybenzyl) substituted phenethylamines generally show high activity at the 5-HT2A receptor with good selectivity. nih.gov However, the structure-activity relationships can be complex and sometimes unpredictable. nih.gov
Table 2: Serotonin Receptor (5-HT2A/2C) Modulation by N-Benzylamine Analogues
| Compound Class | Receptor Target | Key Findings | Reference |
|---|---|---|---|
| N-Benzyl Phenethylamines | 5-HT2A/2C | N-benzyl substitution significantly increases affinity and functional activity at 5-HT2A. | nih.govnih.gov |
| N-Benzyltryptamines | 5-HT2A/2C | Full agonists at 5-HT2C with generally low efficacy at 5-HT2A. | plos.org |
| N-(2-Hydroxybenzyl) Phenethylamines | 5-HT2A | Generally show high activity and good selectivity for 5-HT2A. | nih.gov |
Sigma receptors, comprising σ1 and σ2 subtypes, are involved in a range of cellular functions and are considered targets for various therapeutic areas, including neuropsychiatric disorders and cancer. sigmaaldrich.commdpi.com Many sigma receptor ligands are characterized by a hydrophobic or aryl ring separated from a basic tertiary amine by a linker of four to seven atoms. mdpi.com
While direct studies on this compound at sigma receptors are limited, the structural features of this compound are consistent with those of known sigma receptor ligands. For instance, various N-substituted piperidines and piperazines with a benzyl group exhibit remarkable affinity for sigma receptors. researchgate.net The presence of a basic amine is considered important for binding. mdpi.com
The σ1 receptor has been shown to interact with N-alkyl amines, and endogenous sphingolipids like D-erythro-sphingosine bind with considerable affinity to the σ1 receptor but not the σ2 receptor. nih.gov The σ2 receptor is overexpressed in many human tumors and is a biomarker for proliferating tumors. medchemexpress.com Ligands for the σ2 receptor often contain a basic amine moiety, which is important for affinity. upenn.edu The lipophilicity of ligands is also correlated with their antiproliferative activity mediated by the σ2 receptor. mdpi.com
Trace amine-associated receptors (TAARs) are a family of G protein-coupled receptors that are activated by trace amines, which are structurally related to classical monoamine neurotransmitters. nih.gov TAAR1 is the best-characterized member and is a modulator of dopaminergic and serotonergic activity. medchemexpress.comfrontiersin.org
While there is no direct evidence of this compound interacting with TAARs, its structural components suggest a potential for such interactions. Endogenous ligands for TAARs include β-phenylethylamine and tryptamine. nih.gov The pharmacology of TAARs is still an emerging field, and the ligands for many of the human TAAR isoforms have not yet been identified. nih.govplos.org
TAAR1 has been identified as a potential therapeutic target for neuropsychiatric disorders like schizophrenia and depression. medchemexpress.com TAAR2 is expressed in limbic brain areas and is involved in dopamine (B1211576) regulation. frontiersin.org TAAR5 can be activated by trimethylamine. plos.org The discovery of selective ligands for the different TAAR subtypes is an active area of research. nih.gov
Adenosine (B11128) receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that mediate the diverse physiological effects of adenosine. d-nb.info The A2B receptor, in particular, has been implicated in inflammatory conditions like asthma. d-nb.info
The development of selective A2B adenosine receptor antagonists is an area of significant research interest. While there are no direct reports of this compound acting as an A2B antagonist, the structural features of some known antagonists provide a basis for potential interaction. For example, some potent and selective A2B antagonists are derivatives of xanthine, pyrazolo-triazolo-pyrimidine, and 2-aminopyrimidine. d-nb.infod-nb.info
Research has shown that the introduction of a bulky substituent on the N6 amino group of adenine (B156593) and 2-chloroadenine (B193299) moieties can increase potency and selectivity for the human A2B adenosine receptor. d-nb.info This suggests that the N-benzyl group in this compound could potentially interact with the A2B receptor, although this remains to be experimentally verified.
Hypocretin Receptor Antagonism
The hypocretin (orexin) system, comprising two neuropeptides (orexin-A and orexin-B) and their corresponding G protein-coupled receptors, OX1 and OX2, is a key regulator of sleep-wake cycles. nih.govmdpi.com Consequently, antagonists of these receptors have been developed as therapeutic agents for sleep disorders like insomnia. wikipedia.orgfrontiersin.org
While direct studies on this compound as a hypocretin receptor antagonist are not prominent in the literature, the naphthalene skeleton is a recognized and valuable scaffold in the design of novel orexin (B13118510) receptor modulators. nii.ac.jpresearchgate.netchemrxiv.org Researchers have designed and synthesized series of naphthalene-based derivatives to explore their agonist and antagonist activities. researchgate.netchemrxiv.org For instance, a series of novel naphthalene derivatives were synthesized based on a strategy to restrict the flexible bond rotation of a known OX2R selective agonist, YNT-185. chemrxiv.org This work led to the discovery of a potent OX2R agonist with a naphthalene core, demonstrating that the naphthalene structure is effective for interaction with the orexin receptor. researchgate.netchemrxiv.org Specifically, the introduction of a methyl group on the 2-position of a 1,7-naphthalene ring was found to significantly increase agonist activity. researchgate.netchemrxiv.org
Furthermore, other studies have focused on developing orexin receptor antagonists for conditions such as drug addiction. nih.gov In this context, scaffolds like tetrahydroisoquinoline have been used, but efforts to improve properties such as solubility and CNS permeability have led to various structural modifications. nih.gov The exploration of diverse scaffolds, including naphthalene-based structures, is a continuing strategy in the quest for potent and selective orexin receptor antagonists. nih.govnii.ac.jp
Other Reported Biological Activities (e.g., Antioxidant, Antiviral, Anti-neoplastic)
Analogues and derivatives of this compound have been investigated for a range of other biological activities, including antioxidant, antiviral, and anti-neoplastic effects.
Antioxidant Activity
A study on novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which are N-benzyl amine derivatives, reported their synthesis and evaluation for antioxidant properties. The antioxidant capacity was assessed using various in vitro assays, including interaction with the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. Several of these nitrone derivatives demonstrated significant radical scavenging activity.
| Compound | Substituent (Ar) | DPPH Inhibition (%) after 20 min | DPPH Inhibition (%) after 60 min |
|---|---|---|---|
| Nitrone 10a | Phenyl | 57 | 78 |
| Nitrone 10b | 4-Fluorophenyl | 64.5 | 79 |
| Nitrone 10c | 2,4-Difluorophenyl | 81 | 96 |
| Nitrone 10d | 4-Fluoro-3-methylphenyl | ~65 | ~90 |
Antiviral Activity
The N-benzyl moiety is a feature in various compounds explored for antiviral activity. N-heterocycles are a significant class of compounds investigated for their potential to interfere with the viral life cycle. mdpi.com For example, a series of N6-benzyladenosine analogues were synthesized and tested for activity against several flaviviruses. nih.gov The addition of bulky lipophilic groups to the N6-benzyl position resulted in compounds with micromolar inhibitory concentrations against viruses like the tick-borne encephalitis virus (TBEV). nih.gov Similarly, studies on novel 2-benzoxyl-phenylpyridine derivatives showed that several compounds exhibited stronger inhibitory effects against coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7) than the reference drug, ribavirin. mdpi.com
| Compound Class | Example Compound | Virus | Activity (EC₅₀ or % Inhibition) |
|---|---|---|---|
| 2-Benzoxyl-phenylpyridine | W9 | CVB3 | 73% inhibition @ 160 µM |
| 2-Benzoxyl-phenylpyridine | W9 | ADV7 | 81.4% inhibition @ 160 µM |
| 2-Benzoxyl-phenylpyridine | W13 | CVB3 | 92.8% inhibition @ 160 µM |
| 2-Benzoxyl-phenylpyridine | W15 | ADV7 | 89.4% inhibition @ 160 µM |
| N6-benzyladenosine analogue | Specific derivative | TBEV | Micromolar concentrations |
Anti-neoplastic Activity
Analogues incorporating the N-(naphthalen-2-yl)amine structure have shown promise as anti-cancer agents. A series of 5-aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues were designed, synthesized, and evaluated for their anticancer activity against a panel of human cancer cell lines. Certain compounds within this series demonstrated significant growth inhibition. For example, compound 4b (5-(4-Nitrophenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine) showed substantial activity against cell lines including SR (leukemia), MDA-MB-435 (melanoma), MOLT-4 (leukemia), K-562 (leukemia), and HL-60(TB) (leukemia). Another derivative, 4e (5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine), was promising against UO-31 (renal cancer), NCI-H226 (non-small cell lung cancer), CAKI-1 (renal cancer), PC-3 (prostate cancer), and MCF7 (breast cancer).
| Compound | Cancer Cell Line | Reported Activity |
|---|---|---|
| 5-(4-Nitrophenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine (4b) | SR (Leukemia) | Substantial activity at 10 µM |
| 5-(4-Nitrophenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine (4b) | MOLT-4 (Leukemia) | Substantial activity at 10 µM |
| 5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine (4e) | MCF7 (Breast Cancer) | Promising activity at 10 µM |
| 5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine (4e) | PC-3 (Prostate Cancer) | Promising activity at 10 µM |
Pharmacokinetics and Pharmacodynamics (PK/PD) Considerations
The evaluation of pharmacokinetic properties is crucial in drug discovery. In silico computational models are now widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new chemical entities at an early stage. mdpi.comsciensage.info
Absorption, Distribution, Metabolism, Excretion (ADME) Prediction
Computational tools such as SwissADME, pkCSM, and admetSAR 2.0 provide predictions for a molecule's physicochemical properties and pharmacokinetic behavior. mdpi.commdpi.com These predictions are based on quantitative structure-activity relationship (QSAR) models. Key parameters include lipophilicity (logP), water solubility, intestinal absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. sciensage.infomdpi.com For instance, predictions can indicate whether a compound is likely to be an inhibitor of major CYP isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. sciensage.info Adherence to frameworks like Lipinski's Rule of Five is also assessed to predict drug-likeness.
Below is a predictive ADME profile for the parent compound, this compound, based on the types of parameters generated by such computational models.
| ADME Parameter | Predicted Value / Property | Implication |
|---|---|---|
| Molecular Weight | 245.33 g/mol | Complies with Lipinski's Rule (<500) |
| logP (Lipophilicity) | ~4.5 - 5.0 | High lipophilicity, may affect solubility |
| Water Solubility | Predicted to be low to poorly soluble | May impact absorption and formulation |
| Human Intestinal Absorption | Predicted to be high | Good potential for oral absorption |
| Blood-Brain Barrier (BBB) Permeant | Predicted to be BBB permeant | Potential for CNS activity |
| CYP2D6 Inhibitor | Predicted Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | Predicted Yes | Potential for drug-drug interactions |
| Lipinski's Violations | 0 or 1 (depending on logP calculation) | Likely good drug-likeness profile |
Predictive Toxicity Profiling
Computational toxicology uses in silico models to forecast potential adverse effects of chemical compounds, guiding safer drug development. nih.govsocietechimiquedefrance.fr These predictive models can screen for various toxicity endpoints, including mutagenicity (e.g., Ames test), carcinogenicity, hepatotoxicity (liver toxicity), and cardiotoxicity. nih.govresearchgate.net Machine learning and QSAR approaches analyze chemical structures to identify "structural alerts"—substructural features known to be associated with specific toxicities. nih.gov This allows for the early identification of potentially hazardous compounds before extensive experimental testing. nih.gov
A predictive toxicity profile for this compound, based on common computational toxicology endpoints, is presented below.
| Toxicity Endpoint | Predicted Risk | Methodology Basis |
|---|---|---|
| Ames Mutagenicity | Predicted Non-mutagenic | Structural alert analysis, QSAR models |
| Hepatotoxicity (Liver Toxicity) | Predicted to have potential for toxicity | Models based on in vitro and in vivo data |
| Carcinogenicity | Equivocal/Requires further data | Structural alerts (e.g., for aromatic amines) |
| Skin Sensitization | Predicted to be a potential sensitizer | QSAR models for covalent binding potential |
| hERG Inhibition (Cardiotoxicity) | Predicted low to moderate risk | Pharmacophore and QSAR models |
Structure Activity Relationship Sar and Lead Optimization Studies
Impact of N-Benzyl Substitution on Biological Activities
The N-benzyl group is not merely a bulky substituent; it is a critical pharmacophoric element that profoundly influences biological activity, particularly in receptor binding. Studies on analogous compound series, such as N-benzylphenethylamines, have shown that the addition of an N-benzyl group can dramatically increase binding affinity and functional activity at serotonin (B10506) receptors like 5-HT2A. acs.orgnih.gov While simple N-alkylation (e.g., with methyl or ethyl groups) often reduces affinity compared to the primary amine, the introduction of a benzyl (B1604629) group frequently restores or significantly enhances it. sci-hub.se
This enhancement is attributed to the ability of the benzyl ring to form specific, favorable interactions within the receptor's binding pocket. For instance, in the 5-HT2A receptor, the N-benzyl group is believed to engage in edge-to-face π-π stacking interactions with key phenylalanine residues (F339 and F340), which are known to be drivers of high affinity. nih.gov
Substitutions on the benzyl ring itself are a key area for optimization. Research on N-benzylphenethylamines has demonstrated that placing small, hydrogen bond-accepting groups like methoxy (B1213986) (-OCH3) or hydroxyl (-OH) at the 2'- or 3'-positions of the benzyl ring can lead to exceptionally potent compounds. nih.govresearchgate.net In one study, an N-(2-hydroxybenzyl) substituted phenethylamine (B48288) emerged as the most functionally potent ligand tested, with an EC50 of 0.074 nM and over 400-fold selectivity for the 5-HT2A receptor. nih.gov This suggests that modifying the benzyl portion of N-Benzylnaphthalen-2-amine with similar substituents could be a powerful strategy to enhance its biological effects.
Table 1: Effect of N-Benzyl Substitution on 5-HT2A Receptor Activity in Phenethylamine Analogues
| Phenethylamine Core | N-Benzyl Substituent | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Selectivity (5-HT2A vs 5-HT2C) | Reference |
|---|---|---|---|---|---|
| 2,5-Dimethoxy-4-bromo- | Unsubstituted | - | >1000 | - | drugbank.com |
| 2,5-Dimethoxy-4-bromo- | 2'-Hydroxy | 0.93 | 0.074 | >400-fold | nih.govdrugbank.com |
| 2,5-Dimethoxy-4-bromo- | 2'-Methoxy | 0.44 | 0.48 | 155-fold | drugbank.com |
| 2,5-Dimethoxy-4-iodo- | 2'-Methoxy | 0.09 | - | - | researchgate.net |
| 2,5-Dimethoxy-4-cyano- | 2'-Hydroxy | 1.1 | 0.30 | >300-fold | nih.gov |
Influence of Naphthalene (B1677914) Ring Modifications on Efficacy
The naphthalene moiety serves as the core scaffold, and its substitution pattern is a critical determinant of efficacy and target specificity. The position of the amine group (at C-2) is a defining feature, and altering this to the C-1 position would create a distinct isomer with a different biological profile. Studies on N-arylnaphthylamine derivatives designed as amyloid aggregation inhibitors found that the position of the amino linkage significantly impacts activity. acs.org For instance, moving a 4-hydroxyphenylamino group from the 4-position to the 2-position of the naphthalene ring doubled the inhibitory potency. acs.org
Modifications directly on the naphthalene ring system can tune the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. rsc.org In the development of 2-arylbenzo[h]quinolone analogues (structurally related to naphthylamines) as CYP1B1 inhibitors, it was found that introducing electron-donating methoxy groups at the C-6 and C-10 positions of the naphthalene ring system greatly increased inhibitory potency. rsc.org This was attributed to an enhancement of the π-π stacking interactions with the enzyme. rsc.org
Role of Substituents on Amine Moiety in Receptor Binding and Activity
The secondary amine (-NH-) in this compound is a pivotal linker that provides both structural flexibility and a key hydrogen-bonding site. As a hydrogen bond donor, this amine is likely crucial for anchoring the ligand within a receptor.
Modifying this amine moiety would have a profound impact on activity. For example, N-methylation to form a tertiary amine has been shown to be detrimental in a related N-benzyltryptamine analogue, completely abolishing its affinity for the 5-HT2A receptor. This suggests that the hydrogen atom on the nitrogen is essential for binding, and its removal prevents a critical interaction from occurring.
Another potential modification is N-acetylation, which would convert the amine into an amide. This change would drastically alter the electronic properties and hydrogen-bonding capability of the linker. While the amide could still act as a hydrogen bond donor, its basicity would be eliminated, which could disrupt an ionic interaction with an acidic residue (e.g., aspartate) in the binding site. Such modifications are a common strategy in medicinal chemistry to probe the importance of the amine's basic character. mdpi.com
Structural Motifs for Enhanced Potency and Selectivity
By integrating the SAR findings from the individual components of this compound, specific structural motifs can be identified that are predicted to enhance potency and selectivity.
Optimal N-Benzyl Substituents : The most promising motif for high potency involves placing small, electron-donating, hydrogen-bond accepting groups at the 2'-position of the benzyl ring. nih.govresearchgate.net A 2'-hydroxyl or 2'-methoxy group appears to be particularly effective in analogous systems. An electron-rich aromatic system in the N-benzyl moiety is generally beneficial for binding. sci-hub.se
Selectivity-Enhancing Groups : Selectivity for one receptor subtype over another can be engineered. For example, introducing larger, bulkier halogens (e.g., bromo, iodo) at the 2'-position of the N-benzyl ring has been shown to reduce activity at 5-HT2B and 5-HT2C receptors while retaining high potency at 5-HT2A, thus increasing selectivity. nih.gov
Naphthalene Ring Functionalization : For inhibitory activity, strategic placement of electron-donating groups, such as methoxy substituents, on the naphthalene ring could enhance π-stacking interactions and improve potency. rsc.org For anti-amyloid activity, dihydroxy substitution on the naphthalene system has proven effective. acs.org
Preservation of the Secondary Amine : The secondary amine linker is a critical motif. Its ability to act as a hydrogen bond donor is likely essential for receptor affinity, and modifications that remove this capability, such as N-alkylation to a tertiary amine, are predicted to be detrimental to activity.
Table 2: Summary of Key SAR Insights for Naphthylamine Analogues
| Molecular Region | Modification | Effect on Activity | Rationale / Example | Reference |
|---|---|---|---|---|
| N-Benzyl Ring | 2'-OH or 2'-OCH3 substituent | Potency Increase | Optimal H-bonding and electrostatic interactions. | nih.govresearchgate.net |
| 2'-Br or 2'-I substituent | Increased 5-HT2A Selectivity | Steric hindrance at related receptors (5-HT2B/2C). | nih.gov | |
| Naphthalene Core | Positional Isomerism (e.g., 2- vs 1-amino) | Significant change in potency | Alters geometry and fit in binding pocket. | acs.org |
| Electron-donating groups (e.g., -OCH3) | Potency Increase | Enhances π-π stacking interactions. | rsc.org | |
| Amine Linker | N-Methylation (Secondary → Tertiary) | Potency Decrease / Abolished | Loss of essential H-bond donor capability. | - |
Derivatization and Scaffold Hopping Approaches in Optimization
Lead optimization often involves two key strategies: derivatization and scaffold hopping. Both are applicable to the this compound structure to explore new chemical space and improve properties.
Derivatization involves the systematic modification of a lead compound. For this compound, this could involve creating a library of analogues by introducing a wide variety of substituents on both the benzyl and naphthalene rings. The amine itself serves as a handle for derivatization; for example, reaction with reagents like dansyl chloride or naphthalene-2,3-dicarboxaldehyde (NDA) can create fluorescent derivatives for use in binding assays or screening. scribd.comnih.gov Such derivatization is key to building a detailed SAR and optimizing for potency, selectivity, and pharmacokinetic properties. sigmaaldrich.com
Scaffold hopping is a more radical approach where the core structure (the naphthalene scaffold) is replaced with a different, often structurally distinct, ring system while aiming to preserve the key pharmacophoric interactions of the original molecule. nih.govnih.gov The goal is to find a novel core that may offer improved properties, such as better metabolic stability, lower toxicity, or a more favorable patent position. niper.gov.inbiosolveit.de
For this compound, a scaffold hop could involve replacing the naphthalene system with other bicyclic aromatic or heteroaromatic scaffolds, such as:
Indole or Benzofuran: To explore different hydrogen-bonding patterns and geometries.
Quinoline (B57606) or Isoquinoline: To introduce a nitrogen atom into the core, which can alter solubility, metabolism, and potential interactions. niper.gov.in
Benzothiophene: To replace an aromatic ring with a bioisosteric heterocycle.
The N-benzylamine portion would be retained, as it is crucial for activity, while the new scaffold would be positioned to place the benzylamine (B48309) substituent in a similar 3D orientation as in the original compound. This strategy allows for the discovery of entirely new chemical classes that retain the desired biological activity. namiki-s.co.jp
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). oamjms.eu This method is crucial for understanding potential drug-target interactions.
For derivatives of naphthalen-2-amine, molecular docking studies have been used to predict their binding affinity to various protein targets. For instance, in a study on 5-aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues designed as anticancer agents, docking simulations were performed against the colchicine (B1669291) binding site of tubulin (PDB ID: 1SA0). tandfonline.comresearchgate.netnih.govbohrium.com The predicted binding affinity, often expressed as a docking score in kcal/mol, helps in ranking compounds for their potential biological activity. tandfonline.comresearchgate.netnih.govbohrium.com For example, the derivative 5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine (4e) showed a strong docking score of -7.295 Kcal/mol, suggesting a favorable binding interaction with tubulin. researchgate.netnih.govbohrium.com Similarly, in studies of N-benzoyl-N'-naphthylthiourea (BNTU) derivatives, the rerank score (RS) is used to predict anticancer activity against the HER-2 receptor, where a lower RS value indicates higher binding stability. uin-malang.ac.id
Beyond predicting affinity, docking simulations reveal the specific interactions between the ligand and the amino acid residues of the protein. For the aforementioned 1,3,4-oxadiazole (B1194373) derivative (4e), the simulation showed a hydrogen bond interaction with the Ala317 residue of tubulin. researchgate.netnih.govbohrium.com In other related compounds, the highly electropositive nitrogen atom of the secondary amine was found to form hydrogen bonds with residues such as Ala317 and Ala352. tandfonline.com These interactions are critical for the stability of the ligand-protein complex and are a key focus in rational drug design.
Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. baranlab.orguoa.gr These methods provide insights into molecular stability, reactivity, and other fundamental properties.
In the study of 5-aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues, DFT studies were carried out to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. tandfonline.comresearchgate.netnih.govbohrium.com This energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity. Such calculations are often performed to understand the structure-activity relationships of the designed compounds. tandfonline.comresearchgate.netnih.govbohrium.com DFT can also be used to simulate solvent effects and calculate properties like partial atomic charges to estimate physicochemical properties such as pKa. srce.hr
In Silico ADMET and Toxicity Prediction
In silico (computer-based) methods for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of drug candidates are essential for early-stage drug discovery. scbdd.comgreenstonebio.com These predictions help to identify compounds with poor pharmacokinetic profiles or potential toxicity before they are synthesized, thus reducing the failure rate in later stages of drug development.
For derivatives of naphthalen-2-amine, ADMET prediction is a common component of computational evaluation. tandfonline.com Various online tools and software packages like pkCSM, ProTox-II, and ADMETlab are available for this purpose. uin-malang.ac.idscbdd.com These programs can predict a wide range of properties, including aqueous solubility, blood-brain barrier penetration, cytochrome P450 inhibition, and various toxicity endpoints like hepatotoxicity and carcinogenicity. For example, in the study of BNTU derivatives, the pkCSM and ProTox-II online tools were used to predict their ADMET properties. uin-malang.ac.id
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.govjyoungpharm.org A pharmacophore model can be used as a 3D query to search large compound databases (virtual screening) to find new potential drug candidates. mdpi.comitb.ac.id
This approach has been applied in studies involving scaffolds related to naphthalen-2-amine. For example, a ligand-based pharmacophore model could be generated from a set of known active compounds containing the naphthalen-2-amine core. nih.gov The model would typically consist of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. itb.ac.idnih.gov This model can then be validated and used to screen databases for novel molecules that match the pharmacophore, which are then subjected to further analysis like molecular docking and ADMET prediction. mdpi.comitb.ac.id
Future Directions and Research Perspectives
Development of Novel N-Benzylnaphthalen-2-amine Scaffolds with Enhanced Selectivity
The development of new synthetic methodologies is crucial for creating novel this compound scaffolds. Recent advancements in catalysis, such as the use of N-heterocyclic carbene (NHC) complexes of iridium(III) and ruthenium(II), have shown high efficiency in the N-alkylation of aniline (B41778) derivatives with benzyl (B1604629) alcohols, offering a direct route to N-benzyl amines. acs.orgnih.gov These methods, often performed under solvent-free conditions, provide a greener and more efficient alternative to traditional approaches. mdpi.com Further exploration of these and other catalytic systems could facilitate the synthesis of a diverse library of this compound analogues.
A key focus of future synthetic efforts will be to modify the N-benzyl and naphthalene (B1677914) moieties to improve target selectivity. For instance, the introduction of various substituents on the benzyl ring can significantly influence the binding affinity and selectivity for specific receptors, as demonstrated in studies on related phenethylamine (B48288) derivatives. nih.gov Similarly, modifications to the naphthalene ring system can impact biological activity. cnr.it The synthesis of diversely substituted analogues will be instrumental in establishing robust structure-activity relationships (SAR). nih.govnih.govresearchgate.net
Table 1: Synthetic Approaches for this compound Analogues
| Method | Catalyst/Reagents | Key Features |
| N-Alkylation | NHC-Ir(III) or NHC-Ru(II) complexes, KOtBu | High yields, solvent-free conditions. acs.orgnih.gov |
| Reductive Amination | Pd/NiO catalyst, H2 | Formation of amine-linked compounds from carbonyl precursors. |
| Mannich-type Reactions | Brønsted or Lewis acids | Key step in the synthesis of naftifine (B1207962) and its analogues. nih.govresearchgate.net |
| Cs2CO3-Promoted N-Alkylation | Cs2CO3, DMF | Highly chemoselective for mono-N-alkylation. researchgate.net |
This table is for illustrative purposes and not exhaustive.
Advanced Preclinical and Clinical Investigations
While this compound itself is primarily a research compound, its derivatives have shown potential in preclinical studies. For example, N-aryl-naphthylamine derivatives have demonstrated significant cytotoxic properties against various cancer cell lines. The development of these compounds will necessitate comprehensive preclinical evaluation, including in vitro and in vivo studies to assess their efficacy and preliminary safety profiles.
The journey from a promising preclinical candidate to a clinically approved drug is long and arduous. Should any this compound derivatives demonstrate significant therapeutic potential and a favorable safety profile in preclinical models, they would need to undergo rigorous clinical trials. These trials are typically conducted in phases to evaluate the drug's safety, efficacy, and optimal dosing in humans.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this compound Analogues
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. nih.govnih.govmdpi.com These powerful computational tools can significantly accelerate the process of identifying and optimizing new drug candidates. mdpi.commednexus.org
In the context of this compound analogues, AI and ML can be applied in several ways:
Virtual Screening: AI algorithms can screen vast virtual libraries of compounds to identify those with the highest probability of binding to a specific biological target. nih.gov This can drastically reduce the time and cost associated with initial hit identification.
Predictive Modeling: ML models can be trained on existing SAR data to predict the biological activity, physicochemical properties, and potential toxicity of novel this compound analogues. nih.govvietnamjournal.ru This allows researchers to prioritize the synthesis of compounds with the most promising profiles.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel this compound scaffolds with enhanced efficacy and selectivity. biorxiv.org
Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions for the synthesis of these compounds, improving yields and reducing waste. acs.org
The integration of AI and ML into the drug discovery pipeline for this compound analogues holds immense potential to streamline the development of new therapeutics. mdpi.com
Exploration of Combination Therapies Involving this compound Derivatives
Combination therapy, the use of two or more drugs to treat a disease, is a cornerstone of modern medicine, particularly in oncology. mdpi.com The rationale behind this approach is that drugs with different mechanisms of action can act synergistically to enhance efficacy, overcome drug resistance, and reduce side effects. nih.govmdpi.com
Should this compound derivatives advance to clinical development, exploring their use in combination with existing therapeutic agents would be a logical next step. For instance, if a derivative shows promise as an anticancer agent, it could be tested in combination with standard-of-care chemotherapies or targeted agents. mdpi.com Preclinical studies would be necessary to identify potential synergistic or additive interactions and to determine the optimal drug combinations and dosing schedules. nih.gov
Understanding of Long-Term Biological Effects and Safety Profiles
A thorough understanding of the long-term biological effects and safety profile of any new drug candidate is paramount. While early-stage research focuses on efficacy, later-stage development must rigorously assess potential toxicity. Aromatic amines, as a chemical class, are known to have potential carcinogenic effects with long-term exposure. nj.govatamanchemicals.com The parent compound, 2-naphthylamine (B18577), is a known human carcinogen. nj.govatamanchemicals.comnih.gov
Therefore, any this compound derivative intended for therapeutic use would require extensive toxicological evaluation. This would include long-term studies in animal models to assess for potential carcinogenicity, genotoxicity, and other chronic adverse effects. While the benzyl group modification may alter the toxicological profile compared to the parent amine, a cautious and thorough approach to safety assessment is essential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
